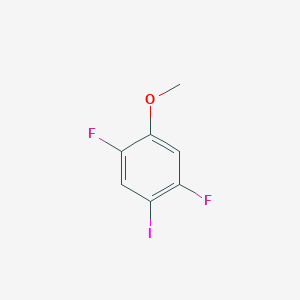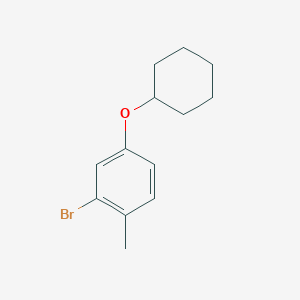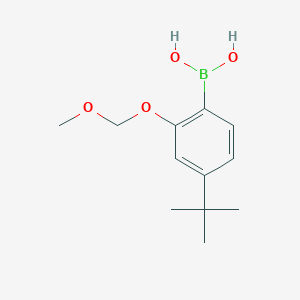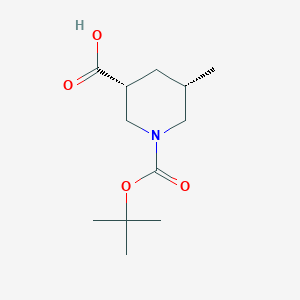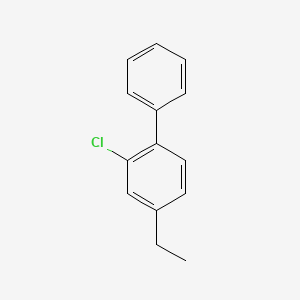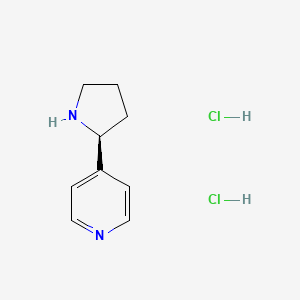
(S)-4-(pyrrolidin-2-yl)pyridine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(pyrrolidin-2-yl)pyridine 2HCl is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(pyrrolidin-2-yl)pyridine 2HCl typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of N-substituted piperidines to form pyrrolidin-2-ones, which can then be further functionalized to introduce the pyridine moiety . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(pyrrolidin-2-yl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(S)-4-(pyrrolidin-2-yl)pyridine 2HCl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(pyrrolidin-2-yl)pyridine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can interact with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Pyrimidine: A six-membered ring with two nitrogen atoms, often used in medicinal chemistry.
Uniqueness
(S)-4-(pyrrolidin-2-yl)pyridine 2HCl is unique due to its combination of a pyridine ring and a chiral pyrrolidine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
4-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;;/h3-4,6-7,9,11H,1-2,5H2;2*1H/t9-;;/m0../s1 |
Clé InChI |
DWKPSXAJUZVROP-WWPIYYJJSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC=NC=C2.Cl.Cl |
SMILES canonique |
C1CC(NC1)C2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


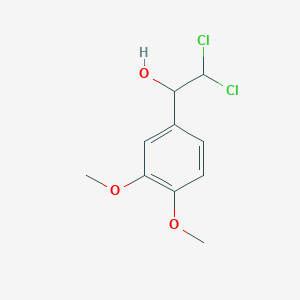
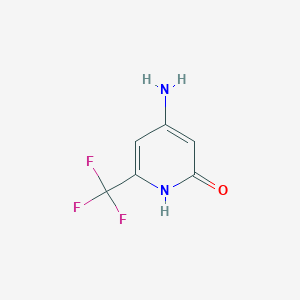
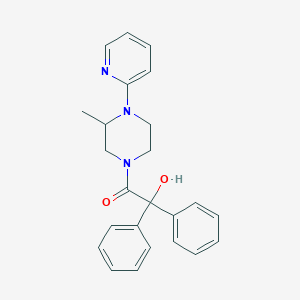
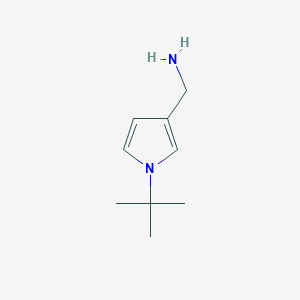
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
